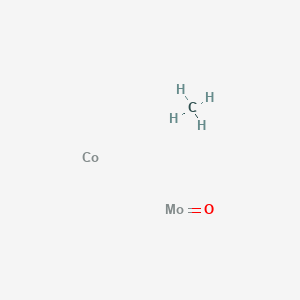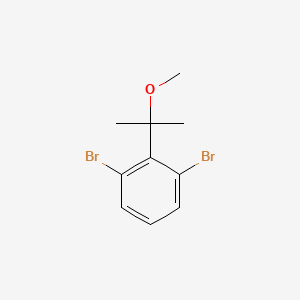
1,3-Dibromo-2-(2-methoxypropan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-(2-methoxypropan-2-yl)benzene: is an organic compound with the molecular formula C10H12Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a 2-methoxypropan-2-yl group is attached at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The bromination reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3)
Industrial Production Methods: Industrial production of 1,3-dibromo-2-(2-methoxypropan-2-yl)benzene may involve similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dibromo-2-(2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can yield hydrogenated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: 1,3-Dibromo-2-(2-methoxypropan-2-yl)benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated benzene derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. It may also find applications in the development of flame retardants and other functional materials.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-2-(2-methoxypropan-2-yl)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxy group is oxidized to form aldehydes or carboxylic acids. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1,3-Dibromo-2-methylbenzene: Similar structure but with a methyl group instead of a 2-methoxypropan-2-yl group.
1,3-Dibromo-2-(methoxymethoxy)benzene: Similar structure but with a methoxymethoxy group instead of a 2-methoxypropan-2-yl group.
2,4-Dibromo-1-(2-methoxypropan-2-yl)benzene: Similar structure but with bromine atoms at the 2 and 4 positions instead of the 1 and 3 positions.
Uniqueness: 1,3-Dibromo-2-(2-methoxypropan-2-yl)benzene is unique due to the presence of both bromine atoms and the 2-methoxypropan-2-yl group, which imparts specific chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
927440-10-6 |
|---|---|
Formule moléculaire |
C10H12Br2O |
Poids moléculaire |
308.01 g/mol |
Nom IUPAC |
1,3-dibromo-2-(2-methoxypropan-2-yl)benzene |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,13-3)9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |
Clé InChI |
GHOHJRGPOMQXHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=CC=C1Br)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


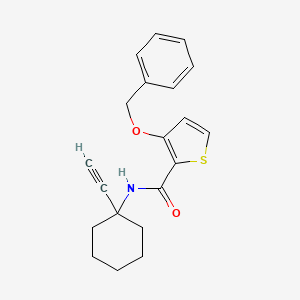
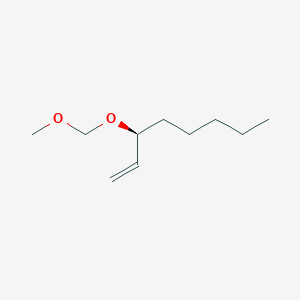
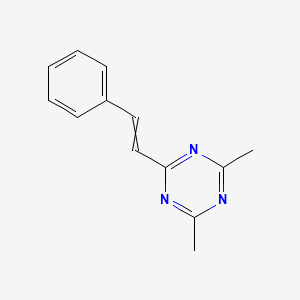
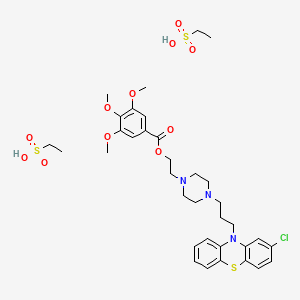
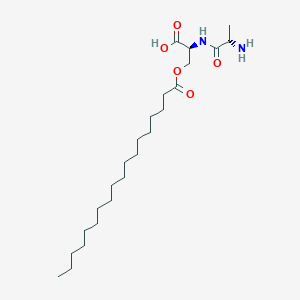
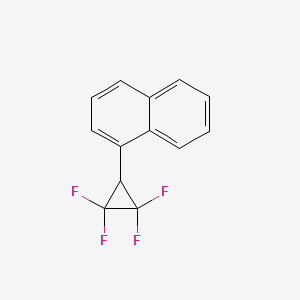
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)

![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)
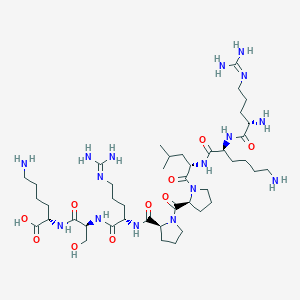
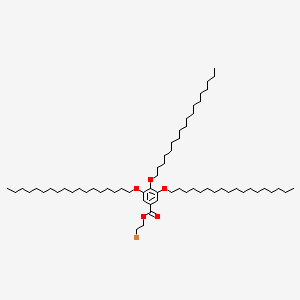
![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)

